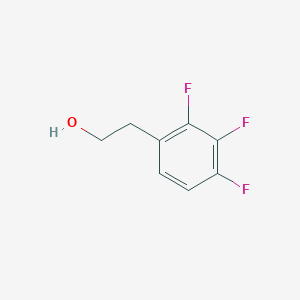

2-(2,3,4-Trifluorophenyl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

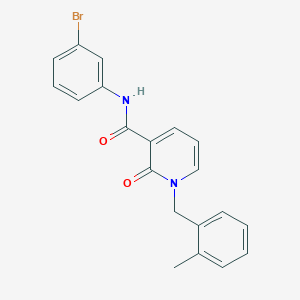

“2-(2,3,4-Trifluorophenyl)ethanol” is an organic compound . It is used as a laboratory chemical . The molecular formula of this compound is C8H7F3O .

Molecular Structure Analysis

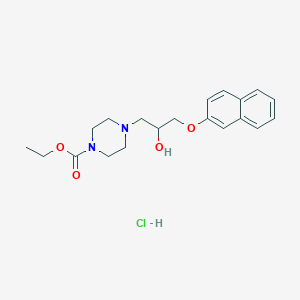

The molecular structure of “2-(2,3,4-Trifluorophenyl)ethanol” consists of a trifluorophenyl group attached to an ethanol molecule . The trifluorophenyl group is a phenyl ring with three fluorine atoms attached, which can significantly influence the properties of the molecule.

Physical And Chemical Properties Analysis

“2-(2,3,4-Trifluorophenyl)ethanol” is a laboratory chemical . It should be stored in a dry, cool, and well-ventilated place . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.

科学的研究の応用

Chiral Intermediate in Pharmaceutical Synthesis

2-(2,3,4-Trifluorophenyl)ethanol and its derivatives play a crucial role as chiral intermediates in pharmaceutical synthesis. For instance, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a key intermediate for Ticagrelor, a medication used in the treatment of acute coronary syndromes. A study by Guo et al. (2017) details the development of an enzymatic process for its preparation, highlighting its efficiency and environmental benefits in industrial applications (Guo et al., 2017).

Biocatalysis in Pharmaceutical Intermediates

The use of biocatalysis for preparing optically pure pharmaceutical intermediates is another significant application. Chen et al. (2019) developed a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol, an important intermediate of a chemokine CCR5 antagonist. This study demonstrates the efficiency of recombinant Escherichia coli cells in this process, offering a biological method for enantioselective production (Chen et al., 2019).

Catalytic Activity in Asymmetric Reduction

Research by Ni et al. (2012) focuses on the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to (R)-2-chloro-1-(3-chlorophenyl)ethanol, a pharmaceutical intermediate in the synthesis of β-adrenoceptor receptor agonists. The study highlights the catalytic efficiency of Candida ontarioensis cells, offering a practical approach for chiral intermediate preparation (Ni et al., 2012).

Safety And Hazards

This compound should not be used for food, drug, pesticide, or biocidal product use . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . In case of accidental release, it should not be released into the environment, and it should be swept up and shoveled into suitable containers for disposal .

特性

IUPAC Name |

2-(2,3,4-trifluorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2,12H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGAGTEBPVAQGBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CCO)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3,4-Trifluorophenyl)ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2403578.png)

![3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2403580.png)

![3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2403581.png)

![2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2403592.png)

![4,6-Dimethyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2403597.png)

![Methyl 3-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2403599.png)